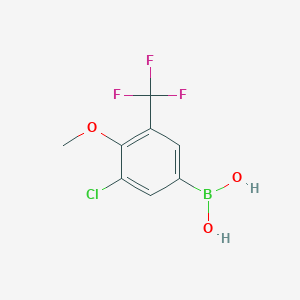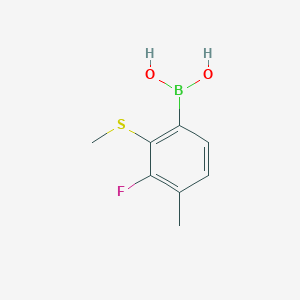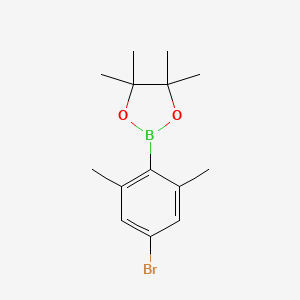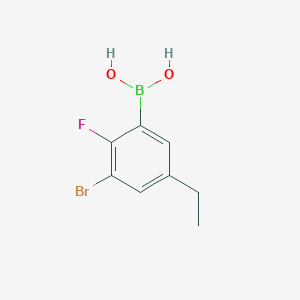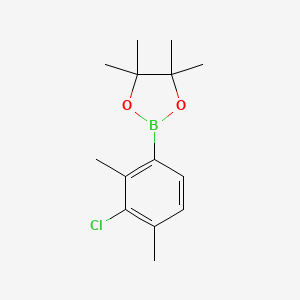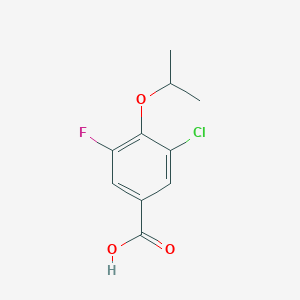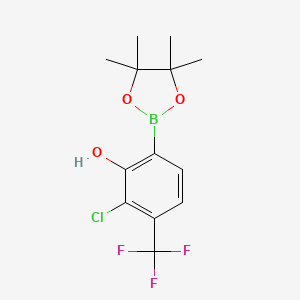
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-17-6. It has a molecular weight of 322.52 . It is a solid substance at room temperature and should be stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol . The InChI code for this compound is 1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(16,17)18)9(15)10(8)19/h5-6,19H,1-4H3 .Chemical Reactions Analysis
Boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . In addition, a catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 322.52 .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in Suzuki–Miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound is involved in catalytic protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Biologically Active Molecules
Cross-Coupling Reactions
The compound is involved in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
Aerobic Oxidative Cross-Coupling
The compound is used in aerobic oxidative cross-coupling . This is a type of cross-coupling reaction that uses oxygen as the oxidant .
Microwave-Assisted Petasis Reactions
The compound is involved in microwave-assisted Petasis reactions . These reactions are a type of multi-component reaction that combines an amine, a boronic acid, and a vinyl or aryl halide to form substituted amines .
Rhodium-Catalyzed Addition Reactions
The compound is used in rhodium-catalyzed addition reactions . These reactions involve the addition of a rhodium complex to a substrate .
Site-Selective Suzuki-Miyaura Cross-Coupling Reactions
The compound can be used in site-selective Suzuki-Miyaura cross-coupling reactions . These reactions involve the selective coupling of a specific site on a molecule .
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, and specific measures to take if in eyes .
Mécanisme D'action
Target of Action
Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound’s mode of action involves a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to remove the boron moiety at the end of a sequence if required . This process is crucial in the formal anti-Markovnikov hydromethylation of alkenes .
Biochemical Pathways
The affected biochemical pathways involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the kinetics of boronic pinacol esters are dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .
Result of Action
The result of the compound’s action is the creation of new compounds through various transformations . For example, paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability increases challenges in removing the boron moiety at the end of a sequence . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Propriétés
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(16,17)18)9(15)10(8)19/h5-6,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELMJVPNDOKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


